molecular formula C16H21NOS B2650559 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone CAS No. 403833-96-5

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone

Cat. No.: B2650559
CAS No.: 403833-96-5
M. Wt: 275.41
InChI Key: AYFJCTZNHGTLIE-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone is an organic compound that features a cyclohexylthio group attached to an indolin-1-yl ethanone structure

Scientific Research Applications

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone typically involves the reaction of indolin-1-yl ethanone with a cyclohexylthio reagent under specific conditions. One common method involves the use of N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynoic acid esters with indolin-3-ones . This method allows for the efficient construction of the desired compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolin-3-ones: Compounds with a similar indolin-1-yl structure.

    Cyclohexylthio derivatives: Compounds featuring the cyclohexylthio group.

Uniqueness

2-(Cyclohexylthio)-1-(indolin-1-yl)ethanone is unique due to the combination of the cyclohexylthio group and the indolin-1-yl ethanone structure. This unique combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-cyclohexylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c18-16(12-19-14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h4-6,9,14H,1-3,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJCTZNHGTLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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